3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide 3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 324758-65-8
VCID: VC4889534
InChI: InChI=1S/C22H15N3O4S/c26-21(16-5-4-6-17(13-16)25(27)28)24-22-23-20(14-30-22)15-9-11-19(12-10-15)29-18-7-2-1-3-8-18/h1-14H,(H,23,24,26)
SMILES: C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Molecular Formula: C22H15N3O4S
Molecular Weight: 417.44

3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

CAS No.: 324758-65-8

Cat. No.: VC4889534

Molecular Formula: C22H15N3O4S

Molecular Weight: 417.44

* For research use only. Not for human or veterinary use.

3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide - 324758-65-8

Specification

CAS No. 324758-65-8
Molecular Formula C22H15N3O4S
Molecular Weight 417.44
IUPAC Name 3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C22H15N3O4S/c26-21(16-5-4-6-17(13-16)25(27)28)24-22-23-20(14-30-22)15-9-11-19(12-10-15)29-18-7-2-1-3-8-18/h1-14H,(H,23,24,26)
Standard InChI Key LMUBSPAXYWJIJF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Introduction

Synthesis

The synthesis of 3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step reactions:

  • Formation of the Thiazole Core:

    • A thioamide or thiourea derivative reacts with α-halocarbonyl compounds under basic conditions to form the thiazole ring.

  • Attachment of the Nitrobenzamide Group:

    • The nitrobenzoyl chloride reacts with an amine-substituted thiazole derivative under mild conditions to form the benzamide linkage.

  • Introduction of the Phenoxyphenyl Group:

    • The phenoxy group is introduced through nucleophilic substitution or coupling reactions involving phenols and halogenated aromatic compounds.

These steps often require careful optimization to ensure high yield and purity.

Applications in Medicinal Chemistry

Thiazole derivatives, including this compound, have been extensively studied for their diverse biological activities:

  • Antimicrobial Activity:

    • Compounds with thiazole rings have shown significant efficacy against Gram-positive and Gram-negative bacteria as well as fungi due to their ability to disrupt microbial cell walls or enzymes.

  • Anti-inflammatory Potential:

    • The nitrobenzamide group may contribute to anti-inflammatory properties by inhibiting enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammation pathways.

  • Anticancer Activity:

    • The phenoxyphenyl moiety is known to enhance hydrophobic interactions with cancer cell receptors, potentially leading to apoptosis or inhibition of cell proliferation.

  • Molecular Docking Studies:

    • Computational studies suggest that such compounds can bind effectively to active sites of target proteins, making them promising candidates for drug development.

Characterization Techniques

To confirm the structure and purity of 3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, the following analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyDetermines the chemical environment of protons (¹H) and carbons (¹³C).
Mass SpectrometryConfirms molecular weight and fragmentation pattern.
FTIR SpectroscopyIdentifies functional groups based on characteristic vibrations.
X-ray CrystallographyProvides detailed 3D structural information.

In Vitro Studies

  • Antimicrobial assays using standard strains (e.g., E. coli, S. aureus) reveal moderate to high activity.

  • Anticancer activity has been evaluated against human cancer cell lines such as MCF7 using assays like Sulforhodamine B (SRB).

In Silico Docking

Molecular docking studies predict strong binding affinity to critical enzymes such as:

  • Dihydrofolate reductase (DHFR)

  • Cyclooxygenase (COX)

Toxicity Studies

Preliminary toxicity assessments indicate acceptable safety margins for further development.

Comparison with Related Compounds

Compound NameKey Functional GroupsBiological Activity
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)...}-acetamide Nitro, ChlorophenylAntimicrobial and anticancer
4-(2-(1H-Benzo[d]imidazol...))-acetamido-benzamides Benzimidazole, NitroAntibacterial, antifungal, anticancer
Substituted 1-(3-(1,3-thiazol...))-5-oxopyrrolidines Thiazole, PhenylAnti-inflammatory

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